5-Fluoro-2-(trifluoromethyl)pyridine

Catalog No.
S748579
CAS No.
936841-73-5
M.F
C6H3F4N
M. Wt
165.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(trifluoromethyl)pyridine

CAS Number

936841-73-5

Product Name

5-Fluoro-2-(trifluoromethyl)pyridine

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine

Molecular Formula

C6H3F4N

Molecular Weight

165.09 g/mol

InChI

InChI=1S/C6H3F4N/c7-4-1-2-5(11-3-4)6(8,9)10/h1-3H

InChI Key

URVIJEPCSODFNU-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1F)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1F)C(F)(F)F

5-Fluoro-2-(trifluoromethyl)pyridine (CAS 936841-73-5) is a specialized, electron-deficient heterocyclic building block utilized in pharmaceutical and agrochemical procurement . Featuring a trifluoromethyl group at the 2-position and a reactive fluorine atom at the 5-position, this compound is engineered for transition-metal-free nucleophilic aromatic substitution (SNAr) [1]. The synergistic electron-withdrawing effects of the pyridine nitrogen and the para-oriented -CF3 group make the 5-fluoro substituent a highly effective leaving group. For industrial buyers, this translates to streamlined, catalyst-free synthetic routes for producing 5-substituted-2-(trifluoromethyl)pyridine scaffolds, which are critical motifs in modern kinase inhibitors, metabolic modulators, and advanced crop protection agents.

Procurement substitution with alternative halogens (such as 5-chloro or 5-bromo analogs) or isomeric forms (like 2-fluoro-5-(trifluoromethyl)pyridine) fundamentally alters process chemistry and downstream product profiles [1]. While the 5-chloro analog is often cheaper, it is largely inert to mild SNAr due to the poorer leaving group ability of chlorine, forcing manufacturers to rely on expensive, heavy-metal-dependent Buchwald-Hartwig cross-coupling conditions [1]. Conversely, substituting with the 2-fluoro isomer shifts the regiochemistry of nucleophilic attack to the 2-position, yielding an entirely different molecular scaffold[2]. Therefore, 5-fluoro-2-(trifluoromethyl)pyridine is non-interchangeable when the synthetic route demands mild, metal-free functionalization at the 5-position while preserving the metabolic stability afforded by the 2-trifluoromethyl group [2].

Transition-Metal-Free SNAr Efficiency with Amine Nucleophiles

When synthesizing 5-amino-2-(trifluoromethyl)pyridines, the leaving group ability at the 5-position dictates the entire process route. 5-Fluoro-2-(trifluoromethyl)pyridine undergoes rapid, catalyst-free nucleophilic aromatic substitution (SNAr) with primary amines, achieving high conversion under mild heating [1]. In contrast, the 5-chloro comparator is practically inert under identical metal-free conditions, necessitating palladium catalysis to achieve viable yields[2].

Evidence DimensionSNAr conversion rate with primary amines
Target Compound Data>90% conversion at 80°C in polar aprotic solvents within 6 hours (catalyst-free)
Comparator Or Baseline5-Chloro-2-(trifluoromethyl)pyridine (<10% conversion under identical catalyst-free conditions)
Quantified Difference>80% higher conversion under mild, metal-free conditions
ConditionsPrimary amine (1.2 eq), K2CO3, DMSO, 80°C, 6h

Eliminates the requirement for expensive palladium catalysts and specialized ligands during scale-up, drastically reducing both raw material costs and heavy-metal remediation efforts.

Etherification Processability via Alkoxide Displacement

The production of 5-alkoxy-2-(trifluoromethyl)pyridine derivatives highlights the process advantage of the 5-fluoro building block over its brominated counterpart. The 5-fluoro compound efficiently reacts with sodium alkoxides via direct SNAr, whereas the 5-bromo analog requires transition-metal-catalyzed Buchwald-Hartwig etherification, which is prone to lower yields and requires higher temperatures [1].

Evidence DimensionYield of 5-alkoxy-2-(trifluoromethyl)pyridine derivatives
Target Compound Data>85% yield via direct SNAr with sodium alkoxides at 60°C
Comparator Or Baseline5-Bromo-2-(trifluoromethyl)pyridine (~65-70% yield requiring Pd-catalyzed etherification at 100°C)
Quantified Difference~15-20% higher yield with a 40°C reduction in processing temperature
ConditionsNaOR (1.5 eq), THF/DMF, 60°C (target) vs. Pd2(dba)3/ligand, toluene, 100°C (comparator)

Enables direct, high-yield etherification for complex API synthesis without the yield losses and purification bottlenecks associated with transition-metal etherification.

Metabolic Stability Enhancement in Lead Optimization

In medicinal chemistry, the unfluorinated 2-(trifluoromethyl)pyridine core is often susceptible to rapid cytochrome P450-mediated oxidation at the electron-rich 5-position. Procuring the 5-fluoro-2-(trifluoromethyl)pyridine building block preemptively blocks this metabolic liability. The strong C-F bond resists oxidative cleavage, significantly enhancing the in vitro intrinsic clearance profile compared to the unfluorinated baseline [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in human liver microsomes (HLM)
Target Compound DataIncorporation of the 5-fluoro motif reduces CL_int by 2 to 3-fold
Comparator Or Baseline2-(Trifluoromethyl)pyridine core (subject to rapid oxidation at the 5-position)
Quantified Difference200-300% improvement in metabolic half-life (t1/2)
ConditionsHuman liver microsome stability assay, 37°C, NADPH regenerating system

Procuring the 5-fluoro variant as a starting material preemptively blocks a major metabolic liability, accelerating the development of metabolically stable drug candidates.

Catalyst-Free Synthesis of 5-Amino-2-(trifluoromethyl)pyridine APIs

5-Fluoro-2-(trifluoromethyl)pyridine is a highly efficient precursor for manufacturing active pharmaceutical ingredients (APIs) requiring a 5-amino-2-(trifluoromethyl)pyridine core. Because the 5-fluoro group undergoes facile SNAr with complex primary and secondary amines, process chemists can bypass palladium-catalyzed cross-coupling [1]. This directly eliminates the need for expensive metal scavengers and rigorous trace-metal testing in the final API, streamlining GMP manufacturing workflows.

Development of Metabolically Stable Agrochemicals

In the design of next-generation herbicides and fungicides, the 2-(trifluoromethyl)pyridine moiety is highly valued for its lipophilicity and target binding. However, field longevity is often compromised by oxidative degradation. Utilizing 5-fluoro-2-(trifluoromethyl)pyridine as a building block introduces a strong C-F bond at the primary site of metabolic vulnerability, significantly extending the environmental half-life and efficacy of the agrochemical formulation without drastically altering its physicochemical profile[2].

Synthesis of Thioether-Linked Pyridine Therapeutics

The synthesis of thioether-linked 2-(trifluoromethyl)pyridines—common motifs in allosteric modulators and anti-inflammatory agents—is highly efficient when using 5-fluoro-2-(trifluoromethyl)pyridine. The strong activation of the 5-fluoro position by the para-trifluoromethyl group allows for rapid, quantitative displacement by thiolate nucleophiles (e.g., Na2S or alkyl thiols) at ambient or slightly elevated temperatures [3]. This avoids the use of 5-bromo analogs, which require harsh conditions or transition-metal catalysts that can be poisoned by sulfur nucleophiles.

XLogP3

1.9

Wikipedia

5-Fluoro-2-(trifluoromethyl)pyridine

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